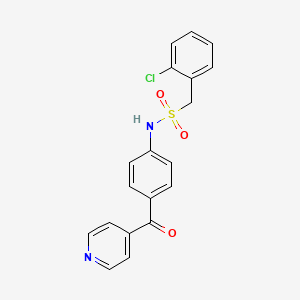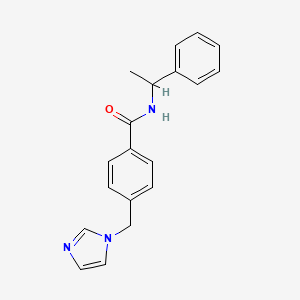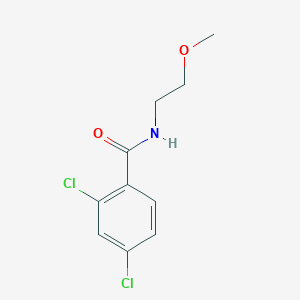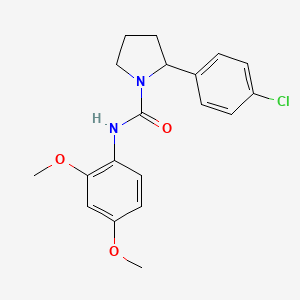
1-(2-chlorophenyl)-N-(4-isonicotinoylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-N-(4-isonicotinoylphenyl)methanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as Sulfamethoxazole, which is widely used as an antibiotic. The molecular formula of this compound is C14H14ClN3O4S, and its molecular weight is 337.80g/mol.
Mecanismo De Acción
Sulfamethoxazole works by inhibiting the synthesis of folic acid in bacteria and protozoa. Folic acid is an essential nutrient required for the synthesis of DNA and RNA. By inhibiting folic acid synthesis, sulfamethoxazole prevents the growth and replication of bacteria and protozoa, leading to their eventual death.
Biochemical and Physiological Effects:
Sulfamethoxazole has been found to have various biochemical and physiological effects. It has been shown to increase the risk of hyperkalemia, a condition characterized by high levels of potassium in the blood. Additionally, sulfamethoxazole can cause allergic reactions, such as skin rashes and fever. It can also cause gastrointestinal side effects, such as nausea, vomiting, and diarrhea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfamethoxazole is widely used in laboratory experiments due to its antimicrobial properties. It is a cost-effective and readily available antibiotic that can be used to study the effects of bacterial and protozoal infections. However, sulfamethoxazole has limitations in terms of its specificity. It can also affect the growth of non-target organisms, leading to inaccurate results.
Direcciones Futuras
There are several future directions for the research on 1-(2-chlorophenyl)-N-(4-isonicotinoylphenyl)methanesulfonamide. One potential area of interest is the development of new analogs of sulfamethoxazole that have improved specificity and reduced side effects. Additionally, further research is needed to better understand the mechanism of action of sulfamethoxazole and its effects on the human microbiome. Finally, the use of sulfamethoxazole in combination with other antibiotics and drugs should be explored to determine its potential synergistic effects.
In conclusion, 1-(2-chlorophenyl)-N-(4-isonicotinoylphenyl)methanesulfonamide is a widely used antibiotic that has significant scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to better understand its potential in the treatment of bacterial and protozoal infections.
Métodos De Síntesis
1-(2-chlorophenyl)-N-(4-isonicotinoylphenyl)methanesulfonamide can be synthesized by the reaction of 2-amino-5-chlorobenzophenone with isonicotinic acid hydrazide in the presence of sulfuric acid. The resulting product is then treated with methanesulfonyl chloride to obtain the final product. This synthesis method is widely used in the pharmaceutical industry to produce sulfamethoxazole in large quantities.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-N-(4-isonicotinoylphenyl)methanesulfonamide has been extensively studied for its antimicrobial properties. It is commonly used in combination with trimethoprim to treat various bacterial infections, including urinary tract infections, respiratory tract infections, and gastrointestinal infections. Additionally, sulfamethoxazole has been found to be effective against certain protozoal infections, such as toxoplasmosis and malaria.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-[4-(pyridine-4-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-18-4-2-1-3-16(18)13-26(24,25)22-17-7-5-14(6-8-17)19(23)15-9-11-21-12-10-15/h1-12,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOTTWOMOZXTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)
![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B6075222.png)
![1'-{[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B6075232.png)
![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6075239.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[3-(2-thienyl)propanoyl]-2-piperidinecarboxamide](/img/structure/B6075242.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[3-(methylthio)propyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6075251.png)

![2-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6075276.png)

![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide](/img/structure/B6075294.png)
![2-[(4-fluorophenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075304.png)